molecular formula C17H17N3O3S2 B2662496 N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 876902-12-4

N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

カタログ番号 B2662496
CAS番号: 876902-12-4
分子量: 375.46
InChIキー: KZGQBUQPCBXVHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAK-659 is a potent and selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies, and its development as a potential treatment for B-cell malignancies is ongoing.

科学的研究の応用

Antitumor and Antibacterial Agents

Compounds containing the N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide scaffold, such as those in the thieno[2,3-d]pyrimidine series, have been investigated for their potential as antitumor and antibacterial agents. These compounds have shown promise due to their ability to inhibit key enzymes and affect cell growth in various cancer cell lines. For instance, a study by Hafez and El-Gazzar (2017) reported the potent anticancer activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives against human cancer cell lines (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Cancer Treatment

A key area of research has been the synthesis of compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. These inhibitors are being explored as potential cancer therapies. For example, Gangjee et al. (2008) synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogs as potent dual inhibitors of human TS and DHFR (Gangjee et al., 2008).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of derivatives of this compound, which can contribute to the development of new drugs with improved efficacy and safety profiles. For example, the study by Subasri et al. (2016) on the crystal structures of related compounds contributes to understanding the molecular interactions and stability of these compounds (Subasri et al., 2016).

Antimicrobial Properties

These compounds have been explored for their antimicrobial properties as well. The synthesis and evaluation of new derivatives for antimicrobial activity, as discussed by Hossan et al. (2012), highlight the potential of these compounds in combating bacterial infections (Hossan et al., 2012).

Nonlinear Optical Properties

Additionally, the nonlinear optical properties of related compounds have been investigated, suggesting potential applications in photonic and electronic devices. Dhandapani et al. (2017) explored these properties in ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, demonstrating the versatility of these compounds (Dhandapani et al., 2017).

Vascular-Targeting in Cancer Therapy

Some studies have looked into the use of these compounds as vascular-targeting agents in cancer therapy. Gold et al. (2020) synthesized and evaluated a series of thieno[2,3-d]pyrimidin-4(3H)-ones for their vascular-disrupting and anti-angiogenic activities, underscoring their potential in targeted cancer treatments (Gold et al., 2020).

特性

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-10-6-12-16(18-9-19-17(12)25-10)24-8-15(21)20-13-7-11(22-2)4-5-14(13)23-3/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGQBUQPCBXVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。